molecular formula C17H16F3N3O3S B2708537 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034327-93-8

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No. B2708537
CAS RN: 2034327-93-8
M. Wt: 399.39
InChI Key: VHYZGALFTADAAU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups. It contains a furan ring, which is a heterocyclic compound characterized by a ring structure composed of one oxygen atom and four carbon atoms . It also includes a pyrazole ring, a trifluoromethyl group, and a methanesulfonamide group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. Furan is a five-membered ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Furan compounds can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Furan is a colorless, volatile, and somewhat toxic liquid that boils at 31.36° C .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Furylmethane Derivatives Synthesis : Research on the synthesis of furylmethane derivatives using a two-phase system highlights the potential of furan-based compounds in organic synthesis. This approach offers high yields and clean reactions, indicating the importance of furan and pyrazole motifs in synthesizing complex organic molecules (Shinde & Rode, 2017).

Material Science

  • Supramolecular Chemistry : A study on 4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide showcases the significant twists in its molecular structure. The interactions forming supramolecular chains highlight the potential of such compounds in developing new materials with unique properties (Asiri et al., 2012).

Pharmaceutical Research

  • COX-2 Inhibitors : Research on derivatives of methanesulfonamide groups attached to the phenyl ring of 1,5-diarylpyrazole indicates potent inhibition of cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs. This suggests the potential pharmaceutical applications of compounds containing methanesulfonamide and pyrazole motifs (Singh et al., 2004).

Biochemical Applications

  • Carbonic Anhydrase Inhibitors : The synthesis and characterization of furan sulfonylhydrazones and their inhibitory activities on carbonic anhydrase I enzyme suggest the utility of furan and sulfonamide functionalities in designing enzyme inhibitors (Gündüzalp et al., 2016).

Catalysis

  • Transfer Hydrogenation : Studies on complexes with pyridinesulfonamide ligands demonstrate their efficiency in transfer hydrogenation reactions. This underscores the role of sulfonamide and pyrazole-based ligands in catalytic processes, potentially applicable to the compound of interest (Ruff et al., 2016).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Furan is somewhat toxic and volatile .

Future Directions

The future directions for research on this compound would depend on its potential applications. Furan and its derivatives have been studied for various uses, including in the production of polymers, pharmaceuticals, and other chemicals .

properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3S/c18-17(19,20)15-5-3-13(4-6-15)12-27(24,25)22-7-8-23-11-14(10-21-23)16-2-1-9-26-16/h1-6,9-11,22H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYZGALFTADAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CCNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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